molecular formula C15H20N2O7 B8160681 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate

Cat. No.: B8160681
M. Wt: 340.33 g/mol
InChI Key: DGICNYCFWHXBAS-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a propyl linker, and a 4-nitrophenyl carbonate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate typically involves the reaction of 3-aminopropanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with 4-nitrophenyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate can undergo several types of chemical reactions, including:

    Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted carbamates.

    Deprotection Reactions: The major product is the free amine, 3-aminopropyl (4-nitrophenyl)carbonate.

Scientific Research Applications

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of carbamates and ureas.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The Boc group provides protection to the amine, preventing unwanted side reactions during synthesis. The nitrophenyl carbonate group is a good leaving group, facilitating nucleophilic substitution reactions. The propyl linker provides flexibility and spatial separation between the functional groups, allowing for selective reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonylamino)propyl (4-methylphenyl)carbonate
  • 3-(tert-Butoxycarbonylamino)propyl (4-chlorophenyl)carbonate
  • 3-(tert-Butoxycarbonylamino)propyl (4-bromophenyl)carbonate

Uniqueness

3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents on the phenyl ring. The nitro group can participate in additional reactions, such as reduction to an amine, providing further synthetic versatility .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-13(18)16-9-4-10-22-14(19)23-12-7-5-11(6-8-12)17(20)21/h5-8H,4,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGICNYCFWHXBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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